molecular formula C8H12N2O B560767 4,4-Dimethylpyridine-1-carboxamide CAS No. 101376-29-8

4,4-Dimethylpyridine-1-carboxamide

Cat. No. B560767
CAS RN: 101376-29-8
M. Wt: 152.197
InChI Key: AQVIODXOMVJLCN-UHFFFAOYSA-N
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Description

4,4-Dimethylpyridine-1-carboxamide is a derivative of pyridine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of 4,4-Dimethylpyridine-1-carboxamide and its derivatives often involves a condensation reaction . For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated against urease for their inhibitory action .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpyridine-1-carboxamide can be analyzed using various methods such as density functional theory (DFT). The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine, 2,4-dimethylpyridine, 3,4-dimethylpyridine, 3,5-dimethylpyridine and monomeric 2,6-dimethylpyridine in the ground state were investigated at the DFT-B3LYP level .

Safety and Hazards

The safety data sheet for a similar compound, 4-Dimethylaminopyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Relevant Papers Several papers were found during the search. These papers discuss various aspects of 4,4-Dimethylpyridine-1-carboxamide and its derivatives, including their synthesis, anti-inflammatory activities, and structure–activity relationships .

properties

IUPAC Name

4,4-dimethylpyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVIODXOMVJLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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